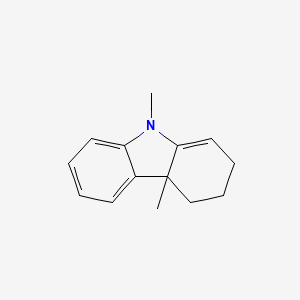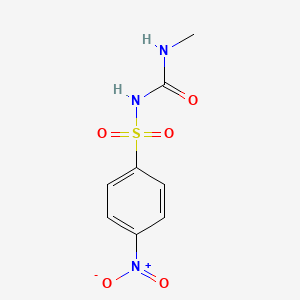
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea is an organic compound characterized by the presence of a sulfonylurea group attached to a 4-nitrophenyl ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea typically involves the reaction of 4-nitrophenyl isocyanate with 3-methylsulfonylamine. This reaction can be carried out under mild conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired sulfonylurea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize byproducts and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-Methyl-1-(4-aminophenyl)sulfonyl-urea.
Reduction: Formation of 3-Methyl-1-(4-nitrophenyl)sulfide-urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonylurea group can bind to certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitrophenyl group may also contribute to the compound’s activity by interacting with other molecular targets .
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: A first-generation sulfonylurea used as an antidiabetic drug.
Glibenclamide: A second-generation sulfonylurea with higher potency.
Chlorpropamide: Another first-generation sulfonylurea with a longer duration of action.
Uniqueness
3-Methyl-1-(4-nitrophenyl)sulfonyl-urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonylureas and may contribute to its specific applications and mechanisms of action .
Properties
CAS No. |
52102-45-1 |
|---|---|
Molecular Formula |
C8H9N3O5S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
1-methyl-3-(4-nitrophenyl)sulfonylurea |
InChI |
InChI=1S/C8H9N3O5S/c1-9-8(12)10-17(15,16)7-4-2-6(3-5-7)11(13)14/h2-5H,1H3,(H2,9,10,12) |
InChI Key |
FQFPRSDCVUYSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


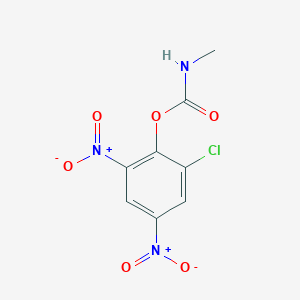
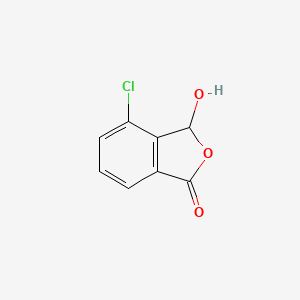

![Acetamide, N-[6-(benzylthio)-9H-purin-9-yl]-](/img/structure/B14004571.png)
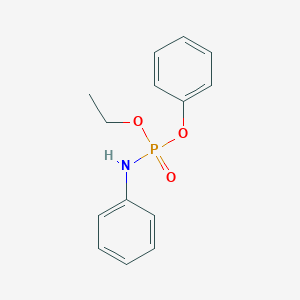
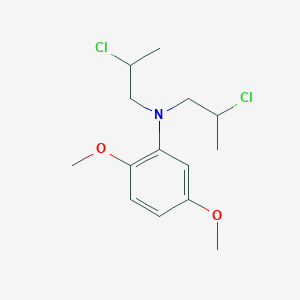
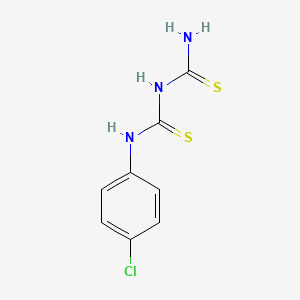

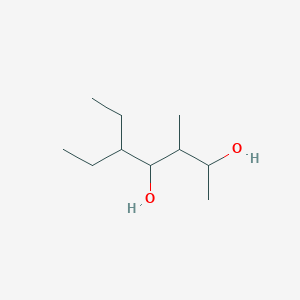
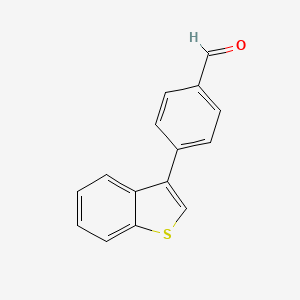
![diethyl 2-[[4-[3-[(2-formamido-6-oxo-1H-pyrimidin-5-yl)-formylamino]propyl-formylamino]benzoyl]amino]pentanedioate](/img/structure/B14004622.png)
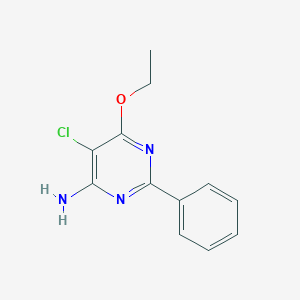
![N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14004627.png)
